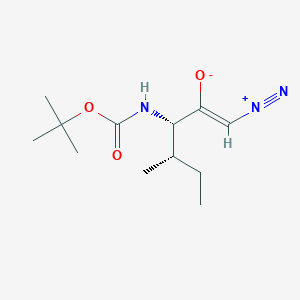

(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-6-8(2)10(9(16)7-14-13)15-11(17)18-12(3,4)5/h7-8,10H,6H2,1-5H3,(H,15,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIURGLFSOQZXBI-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153759 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114645-19-1 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114645-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Beta-Ketoester Synthesis

N-Boc-L-isoleucine (I) is reacted with the lithium enolate of tert-butyl acetate (II) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF). This generates the beta-ketoester (III) with retention of stereochemistry at the 3S and 4S positions.

Key conditions:

Diazo Transfer to Beta-Ketoester

The beta-ketoester undergoes diazo transfer using triflyl azide (TfN₃) or tosyl azide (TsN₃) in the presence of a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU ). This step replaces the alpha-hydrogen of the ketone with a diazo group.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | DBU (1.5 equiv) |

| Temperature | 0–25°C |

| Reaction time | 2–4 hours |

| Yield | 65–80% |

Safety Note : Triflyl azide is highly reactive and explosive in pure form. Continuous flow systems mitigate risks by minimizing accumulation.

Alternative Methodologies

Continuous Flow Diazo Transfer

Recent advances in flow chemistry enable safer and more efficient diazo transfer. A telescoped process generates triflyl azide in situ from triflic anhydride and sodium azide , followed by immediate reaction with the beta-ketoester.

Flow System Setup

-

Triflyl azide generation : Biphasic (H₂O/CH₂Cl₂) reactor at 0°C.

-

Diazo transfer : Teflon tubing reactor (10 mL volume) at 25°C.

-

Quenching : In-line liquid-liquid separation with NaHCO₃(aq).

Advantages

Stereochemical Considerations

The (3S,4S) configuration is preserved through:

-

Use of N-Boc-L-isoleucine with defined stereochemistry.

-

Mild reaction conditions to prevent epimerization.

-

Chiral auxiliaries (e.g., oxazolidinones) in alternative routes.

Comparative Analysis of Diazo Transfer Reagents

| Reagent | Base | Solvent | Yield (%) | Safety Profile |

|---|---|---|---|---|

| Triflyl azide | DBU | CH₂Cl₂ | 80 | High hazard, requires flow |

| Tosyl azide | Et₃N | THF | 50–60 | Moderate stability |

| p-ABSA | DIEA | DMF | 45–55 | Low reactivity |

Key Insight : Triflyl azide offers superior yields but necessitates specialized handling. Tosyl azide is a practical alternative for small-scale batch synthesis.

Scalability and Industrial Relevance

Large-Scale Batch Synthesis

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form ketones or aldehydes.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or other peroxy acids.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone is CHNO, with a molar mass of 255.31 g/mol. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amines during synthesis, facilitating selective reactions without interference from the amino group .

Synthesis of Bioactive Compounds

One of the primary applications of this compound is in the synthesis of bioactive molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals, particularly those targeting the central nervous system and other therapeutic areas.

Case Study: Synthesis of Cannabinoid Receptor Antagonists

Research has demonstrated that derivatives of this compound can be utilized to synthesize compounds that act as antagonists or inverse agonists at cannabinoid receptors. These compounds have potential applications in treating conditions such as obesity and addiction by modulating the endocannabinoid system .

Role in Organic Reactions

The diazo functionality within this compound makes it an excellent candidate for various organic transformations.

Acyclic Twisted Amides

This compound can be involved in reactions that exploit the unique properties of acyclic twisted amides. The twisting of amide bonds can lead to significant changes in reactivity and selectivity during chemical reactions. For instance, studies have shown that these twisted amides can participate effectively in nucleophilic addition reactions, which are crucial for polymer modifications and pharmaceutical syntheses .

Applications in Peptide Chemistry

The compound's structure allows for its use in peptide synthesis, particularly through solid-phase peptide synthesis techniques. The Boc protecting group facilitates the sequential addition of amino acids to form peptide chains while preventing premature reactions at the amine site.

Case Study: Peptidomimetic Libraries

In drug discovery, this compound can be incorporated into libraries of peptidomimetics. These libraries are essential for identifying new pharmaceutical leads due to their diverse structural characteristics and biological activities .

Mechanism of Action

The mechanism of action of (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with structurally or functionally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Structural Differentiation

Functional Groups: The target compound’s diazo group distinguishes it from analogs like (3S)-3-amino-1-hydroxy-5-methylhexan-2-one, which lacks this highly reactive moiety. Diazo groups enable unique reactivity in metal-catalyzed cross-coupling or cycloaddition reactions . Compared to BOC-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)-pentanoic acid, the target replaces the indole and carboxylic acid with a diazo and methyl group, altering solubility and electrophilicity .

Protection Strategy: The Boc group in the target compound contrasts with the free amine in (3S)-3-amino-1-hydroxy-5-methylhexan-2-one, which limits its stability under acidic conditions. Boc protection enhances compatibility with multi-step syntheses requiring orthogonal deprotection .

Stereochemical Complexity: Both the target and BOC-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)-pentanoic acid possess two chiral centers, enabling precise stereochemical control. In contrast, (3S)-3-amino-1-hydroxy-5-methylhexan-2-one has only one chiral center, reducing its utility in asymmetric catalysis .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW 279.33) is bulkier than (3S)-3-amino-1-hydroxy-5-methylhexan-2-one (MW 145.20), reducing its solubility in polar solvents. The indole-containing analog (MW 348.39) exhibits even lower solubility due to aromatic stacking .

- Thermal Stability : The diazo group in the target compound confers thermal instability compared to the hydroxy or indole groups in analogs, necessitating low-temperature handling .

Biological Activity

(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure features a diazo group and a Boc-protected amino group, which contribute to its reactivity and utility in various biological and chemical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 255.31 g/mol

- CAS Number : 497106-85-1

The biological activity of this compound primarily arises from the reactivity of its diazo group. This group can act as both a nucleophile and an electrophile, facilitating various chemical transformations:

- Formation of Carbenes : The diazo group can decompose to form highly reactive carbenes, which can insert into C-H, N-H, and O-H bonds. This property is pivotal for modifying biomolecules and exploring enzyme mechanisms.

- Substitution Reactions : The compound can participate in substitution reactions leading to the formation of new carbon-carbon or carbon-heteroatom bonds, essential for synthesizing complex organic molecules.

Biological Applications

This compound has found diverse applications in scientific research:

- Enzyme Mechanisms : It is utilized in studies focused on understanding enzyme mechanisms and protein modifications due to its ability to selectively react with amino acids and proteins.

- Drug Development : The compound is explored for its potential role in drug development, particularly in synthesizing pharmaceuticals that require chiral centers. Its ability to undergo various transformations makes it a valuable intermediate in drug synthesis.

Case Studies

Several studies highlight the compound's biological activity:

- Study on Protein Modification : Research demonstrated that this compound could effectively modify specific amino acids in proteins, leading to insights into enzyme catalysis and protein function.

- Synthetic Applications : In synthetic organic chemistry, this compound has been employed as an intermediate for creating more complex structures, showcasing its versatility in generating compounds with potential biological activity.

Comparison with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone | Similar diazo functionality | Slightly different steric hindrance affects reactivity |

| (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-heptanone | Extended carbon chain | Enhanced lipophilicity may affect biological interactions |

Q & A

Q. What are the key synthetic routes for preparing (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis involves multiple steps: (1) Introduction of the Boc-protected amino group via nucleophilic substitution or amide coupling. (2) Formation of the diazo group using diazo transfer reagents (e.g., tosyl azide) under controlled pH and temperature. (3) Stereochemical control at the 3S and 4S positions through chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes). Low temperatures (-78°C to 0°C) are critical to minimize racemization during diazo group formation .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Compare yields and enantiomeric excess (ee) under varying conditions (solvent, catalyst, temperature).

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

- Methodology :

- NMR : H and C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and diazo resonance (C=O at ~200-210 ppm in C). NOESY or ROESY can validate stereochemistry by analyzing spatial proximity of substituents .

- IR : Peaks at ~2100 cm (diazo stretch) and ~1680 cm (ketone C=O).

- X-ray Crystallography : Definitive proof of absolute configuration, though crystallization may require co-crystallization with chiral resolving agents .

Q. How should the diazo group be handled to ensure stability during storage and reactions?

- Methodology : Store under inert gas (N/Ar) at -20°C in dark vials to prevent photodegradation. Avoid exposure to strong acids/bases or transition metals (e.g., Cu, Fe) that catalyze decomposition. Use low-polarity solvents (e.g., dichloromethane) for reactions to minimize side reactions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (3S,4S)-configured intermediates, and how can competing diastereomers be resolved?

- Methodology :

- Chiral Catalysts : Use Jacobsen’s Mn-salen catalysts or Shi epoxidation catalysts for asymmetric induction.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) for separation. Validate purity via polarimetry or circular dichroism (CD) .

Q. How can computational chemistry predict the stability and reactivity of the diazo group under varying reaction conditions?

- Methodology :

- DFT Calculations : Model transition states for diazo decomposition pathways (e.g., cyclopropanation vs. carbene insertion). Software: Gaussian or ORCA.

- Molecular Dynamics : Simulate solvent effects on diazo stability. Correlate computed activation energies with experimental kinetic data .

Q. What contradictions arise between experimental data (e.g., NMR/X-ray) and theoretical predictions for this compound’s conformation, and how are they resolved?

- Case Study : If NMR suggests equatorial preference for the methyl group at C4, but X-ray shows axial positioning:

- Troubleshooting : Re-examine solvent effects on NMR shifts. Perform variable-temperature NMR to assess conformational flexibility. Validate via neutron diffraction or solid-state NMR .

Applications in Academic Research

Q. How is this compound utilized as a precursor in natural product synthesis or drug development?

- Example : The diazo group enables cyclopropanation in terpene synthesis (e.g., taxane derivatives). The Boc-amino group serves as a protected handle for peptide coupling in protease inhibitor development .

Q. What role does this compound play in studying enzyme inhibition or asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.